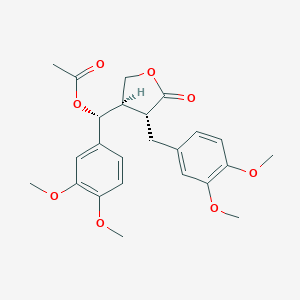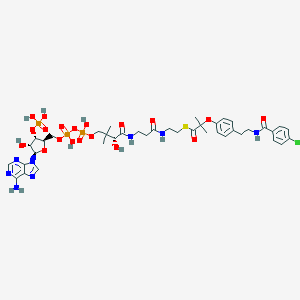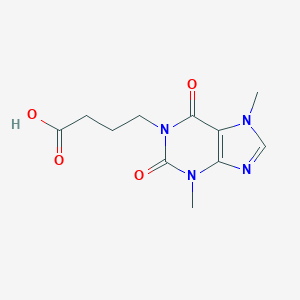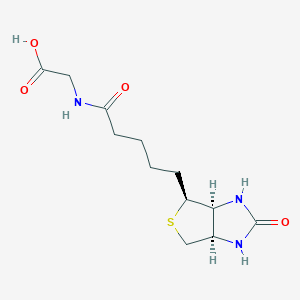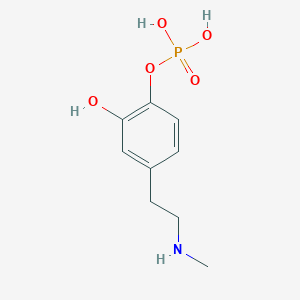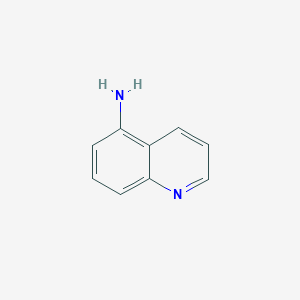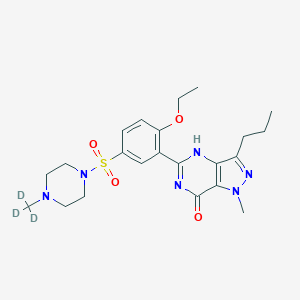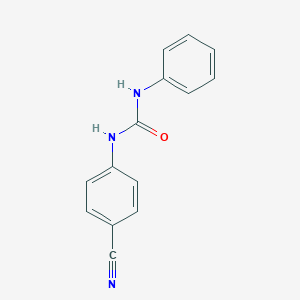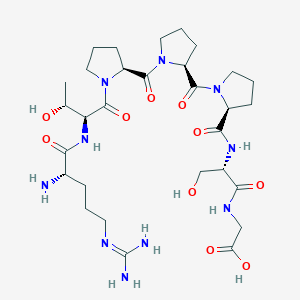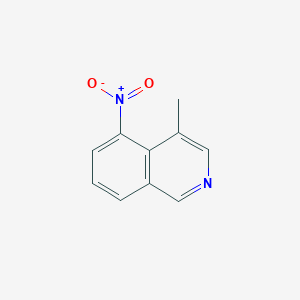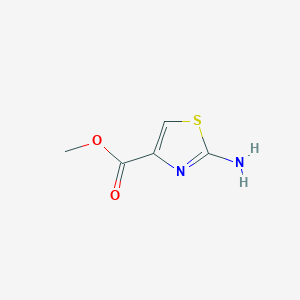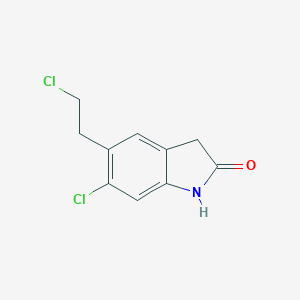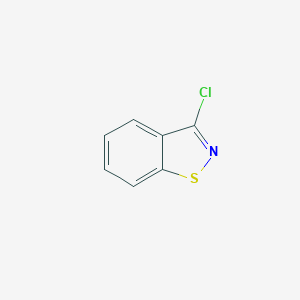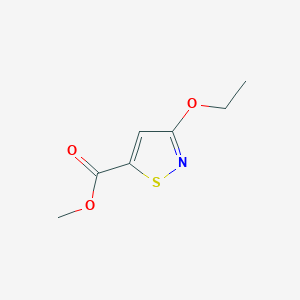
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-, also known as DMPE-1, is a chemical compound that has been widely used in scientific research. This compound is a member of the indole family and is a derivative of tryptamine. DMPE-1 has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- exerts its effects by binding to and activating serotonin receptors in the body. Serotonin receptors are found throughout the body, including the central nervous system, cardiovascular system, and gastrointestinal tract. Activation of these receptors by Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- leads to a range of biochemical and physiological effects, including the release of neurotransmitters, vasodilation, and modulation of immune function.
生化和生理效应
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, cardioprotection, and anticancer activity. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to increase the release of neurotransmitters such as dopamine and serotonin, leading to improved cognitive function and mood. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has also been found to induce vasodilation, leading to improved blood flow and oxygen delivery to tissues. In addition, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to modulate immune function, leading to improved immune response and decreased inflammation.
实验室实验的优点和局限性
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has several advantages for lab experiments, including its ease of synthesis, low toxicity, and wide range of applications. However, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- also has several limitations, including its limited solubility in water and its potential to degrade over time. Researchers must take these limitations into account when designing experiments using Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-.
未来方向
There are several future directions for research on Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-. One area of research is the development of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- analogs with improved pharmacokinetic properties and greater specificity for serotonin receptor subtypes. Another area of research is the investigation of the potential therapeutic applications of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Finally, research is needed to further elucidate the mechanism of action of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- and its effects on various biological systems.
Conclusion:
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- is a valuable tool for scientific research due to its wide range of applications and its ability to induce a range of biochemical and physiological effects. The ease of synthesis and low toxicity of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- make it an attractive compound for researchers in various fields. Future research on Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has the potential to lead to the development of new therapeutic agents for various diseases and to further our understanding of the role of serotonin receptors in biological systems.
合成方法
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- can be synthesized using a simple three-step process. The first step involves the reaction of tryptamine with 2-bromo-N,N-dimethylethylamine to form N,N-dimethyltryptamine. The second step involves the reaction of N,N-dimethyltryptamine with phenylboronic acid to form N,N-dimethyltryptamine phenylboronic acid ester. The final step involves the reaction of N,N-dimethyltryptamine phenylboronic acid ester with 2-bromoethylamine hydrochloride to form Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-.
科学研究应用
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has also been found to exhibit cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases. In addition, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit anticancer effects, making it a potential chemotherapeutic agent for various types of cancer.
属性
CAS 编号 |
109692-21-9 |
|---|---|
产品名称 |
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- |
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(1-phenylindol-3-yl)ethanamine |
InChI |
InChI=1S/C18H20N2/c1-19(2)13-12-15-14-20(16-8-4-3-5-9-16)18-11-7-6-10-17(15)18/h3-11,14H,12-13H2,1-2H3 |
InChI 键 |
NCRAHYGLLDWEAM-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
规范 SMILES |
CN(C)CCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
其他 CAS 编号 |
109692-21-9 |
同义词 |
INDOLE, 3-(2-(DIMETHYLAMINO)ETHYL)-1-PHENYL- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



